An In-Depth Technical Guide to 2,6-Dichloro-3-fluorobenzotrifluoride (CAS 104359-35-5)
An In-Depth Technical Guide to 2,6-Dichloro-3-fluorobenzotrifluoride (CAS 104359-35-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-fluorobenzotrifluoride is a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of two chlorine atoms, a fluorine atom, and a trifluoromethyl group on the benzene ring imparts unique electronic and steric properties to the molecule. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, designed to equip researchers with the foundational knowledge required for its effective application.
The trifluoromethyl group, a common motif in medicinal chemistry, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The additional halogen substituents on 2,6-dichloro-3-fluorobenzotrifluoride offer multiple reaction sites for further functionalization, making it a versatile intermediate for the synthesis of complex molecules.[3] The presence and positioning of these functional groups can significantly influence the molecule's reactivity and the properties of its derivatives.[2][4]
Physicochemical Properties
2,6-Dichloro-3-fluorobenzotrifluoride is typically a colorless to pale yellow liquid with a distinct odor.[5] Its key physical and chemical properties are summarized in the table below. The high boiling point and flash point suggest it is a combustible liquid but not highly volatile under standard conditions.[6][7]
| Property | Value | Source |
| CAS Number | 104359-35-5 | [5][6] |
| Molecular Formula | C7H3Cl2F3 | [5][6] |
| Molecular Weight | 215.00 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 202.1°C at 760 mmHg | [6] |
| Density | 1.464 g/cm³ | [6] |
| Flash Point | 83.1°C | [6] |
| Refractive Index | 1.47 | [6] |
| Vapor Pressure | 0.422 mmHg at 25°C | [6] |
Molecular Structure and Spectral Data
The structure of 2,6-dichloro-3-fluorobenzotrifluoride features a benzene ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 3, and a trifluoromethyl group. This substitution pattern creates a unique electronic environment on the aromatic ring.
Caption: A generalized synthetic workflow for substituted benzotrifluorides.
The reactivity of 2,6-dichloro-3-fluorobenzotrifluoride is dictated by its functional groups. The aromatic ring is electron-deficient due to the presence of the trifluoromethyl group and the halogens, which can influence its susceptibility to nucleophilic aromatic substitution reactions. The chlorine atoms can potentially be displaced under certain conditions, offering sites for introducing other functional groups. The fluorine atom is generally less reactive in nucleophilic substitution compared to chlorine.
Applications in Research and Development
Halogenated benzotrifluorides are valuable intermediates in the synthesis of a wide range of biologically active molecules. [2]The unique combination of substituents in 2,6-dichloro-3-fluorobenzotrifluoride makes it a promising starting material for the development of novel pharmaceuticals and agrochemicals.
The introduction of fluorine and trifluoromethyl groups into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties. [1][4]These improvements can include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability. [4]* Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting solubility and receptor binding. [4] Given these advantages, 2,6-dichloro-3-fluorobenzotrifluoride could serve as a key building block in the synthesis of inhibitors for various enzymes or ligands for receptors where specific halogen-bonding interactions are desired. The presence of multiple halogen atoms also provides opportunities for creating diverse chemical libraries for high-throughput screening.
Safety and Handling
2,6-Dichloro-3-fluorobenzotrifluoride is classified as a combustible liquid and is harmful if swallowed. [7]It can cause skin and serious eye irritation and may cause respiratory irritation. [7]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. [8] Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces. [7]* Avoid breathing dust, fume, gas, mist, vapors, or spray. [7]* Wash skin thoroughly after handling. [7]* Store in a tightly closed container in a dry and well-ventilated place. In case of accidental exposure, it is crucial to seek immediate medical attention. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. [8]
Conclusion
2,6-Dichloro-3-fluorobenzotrifluoride is a specialized chemical intermediate with significant potential for applications in drug discovery and materials science. Its unique substitution pattern offers a versatile platform for the synthesis of complex and novel molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for researchers and scientists looking to utilize this compound in their work. As the demand for advanced fluorinated building blocks continues to grow, the importance of compounds like 2,6-dichloro-3-fluorobenzotrifluoride in enabling the development of next-generation pharmaceuticals and functional materials is set to increase.
References
[5]CymitQuimica. (n.d.). CAS 104359-35-5: 2,6-Dichloro-Benzotrifluoride. Retrieved from [6]ChemNet. (n.d.). 2,6-Dichloro-Benzotrifluoride. Retrieved from [7]Synquest Labs. (n.d.). 2,6-Dichlorobenzotrifluoride Safety Data Sheet. Retrieved from [9]Google Patents. (1990). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides. Retrieved from [8]Fisher Scientific. (2023). 2,4-Dichlorobenzotrifluoride Safety Data Sheet. Retrieved from MilliporeSigma. (n.d.). Safety Data Sheet. Retrieved from [4]Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [10]ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d6. Retrieved from [11]Google Patents. (1985). EP0150587A1 - Preparation of chlorobenzotrifluoride compounds. Retrieved from WIPO Patentscope. (2008). CN101289400 - Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Retrieved from [1]PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [2]LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [12]ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from
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